molecular formula C14H11BrF3NO2 B2581379 4-Bromo-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol CAS No. 868256-51-3

4-Bromo-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol

Cat. No.: B2581379
CAS No.: 868256-51-3
M. Wt: 362.146
InChI Key: VXWSVYZGYQEVCC-UHFFFAOYSA-N
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Description

4-Bromo-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol is a brominated phenolic compound featuring a trifluoromethoxy-substituted anilino methyl group at the 2-position. Its molecular formula is C₁₄H₁₀BrF₃NO₂, with a molecular weight of 357.14 g/mol. The trifluoromethoxy group (-OCF₃) enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

4-bromo-2-[[4-(trifluoromethoxy)anilino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF3NO2/c15-10-1-6-13(20)9(7-10)8-19-11-2-4-12(5-3-11)21-14(16,17)18/h1-7,19-20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWSVYZGYQEVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=C(C=CC(=C2)Br)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol, identified by CAS number 868256-51-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C14H11BrF3NO2
  • Molecular Weight : 362.15 g/mol
  • Density : 1.6 g/cm³
  • Boiling Point : 450.8 °C
  • LogP : 4.18 (indicating good lipophilicity)

The biological activity of this compound is largely attributed to its ability to interact with various enzymatic targets through hydrogen bonding and halogen interactions, particularly due to the presence of the trifluoromethoxy group. This structural feature enhances its metabolic stability and membrane permeability, facilitating interactions with protein targets.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects against several key enzymes:

Enzyme IC50 (μM) Comments
Acetylcholinesterase (AChE)10.4Moderate inhibition observed
Butyrylcholinesterase (BChE)7.7Effective against cholinesterases
Cyclooxygenase-2 (COX-2)Not specifiedPotential anti-inflammatory activity
Lipoxygenase (LOX-15)Not specifiedAntioxidant potential

The compound's dual inhibition of AChE and BChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, including:

  • MCF-7 (breast cancer) : Significant cytotoxicity observed.
  • Hek293 (human embryonic kidney cells) : Lower toxicity compared to MCF-7.

These findings indicate its potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Case Studies

  • Study on Cholinesterase Inhibition :
    A study evaluated the inhibitory effects of various derivatives of compounds similar to this compound against AChE and BChE. The results showed that modifications in the phenyl substituents significantly affected enzyme inhibition potency, highlighting the importance of structural features in drug design .
  • Antioxidant Activity Assessment :
    Research involving antioxidant activity demonstrated that compounds with trifluoromethoxy groups exhibited enhanced free radical scavenging capabilities. This property is beneficial for developing therapeutics targeting oxidative stress-related conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Aniline Moiety

The compound’s structural analogs differ primarily in the substituents on the aniline ring. Key examples include:

4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol (CAS 868256-54-6)
  • Molecular Formula: C₁₃H₉BrF₃NO
  • Molecular Weight : 332.12 g/mol
  • Key Features : Three fluorine atoms at the 2,4,5-positions of the aniline ring.
  • Properties : Higher lipophilicity (XLogP3 = 4) compared to the target compound due to increased fluorine content .
4-Bromo-2-[(4-fluoro-2-methylanilino)methyl]benzenol (CAS 868256-53-5)
  • Molecular Formula: C₁₄H₁₃BrFNO
  • Molecular Weight : 310.16 g/mol
  • Key Features : A fluorine atom at the 4-position and a methyl group at the 2-position.
  • Properties : Lower molecular weight and reduced steric hindrance compared to trifluoromethoxy derivatives .
4-Bromo-2-methoxy-6-[(4-methylphenyl)imino]methylphenol (CAS 338750-58-6)
  • Molecular Formula: C₁₅H₁₄BrNO₂
  • Molecular Weight : 320.18 g/mol
  • Key Features: Methoxy group at the 2-position and an imino linkage.
  • Properties : Increased solubility in polar solvents due to the methoxy group .

Structural and Electronic Effects

Compound Substituent (Aniline Ring) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors
Target Compound 4-(trifluoromethoxy) 357.14 ~3.5 5
2,4,5-Trifluoroanilino derivative 2,4,5-Trifluoro 332.12 4.0 5
4-Fluoro-2-methylanilino derivative 4-Fluoro, 2-methyl 310.16 ~3.2 3
Benzimidazole derivative 1-Methyl-benzimidazolyl 332.20 ~2.8 4

Key Observations :

  • Lipophilicity : The trifluoromethoxy group (-OCF₃) balances lipophilicity and electronic effects, whereas trifluoro derivatives (e.g., 2,4,5-trifluoro) exhibit higher XLogP3 values.

Challenges and Opportunities

  • Synthesis : Trifluoromethoxy groups require specialized reagents (e.g., trifluoromethylating agents), increasing synthetic complexity .
  • Tunability : Substituents like -OCF₃ or -CF₃ can be optimized for specific applications (e.g., CNS drugs requiring blood-brain barrier penetration).

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